molecular formula C28H30N4O3S2 B3305277 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide CAS No. 922987-79-9

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B3305277
CAS No.: 922987-79-9
M. Wt: 534.7 g/mol
InChI Key: UXXARNAASVTKFQ-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the piperidine and pyridine moieties.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, benzothiazole derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, such compounds are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, these compounds can be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the sulfonyl and amide groups may form hydrogen bonds with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar biological activities.

    Sulfonyl Benzamides: Compounds with similar sulfonyl and amide functionalities.

    Piperidine Derivatives: Compounds containing the piperidine ring, known for their pharmacological properties.

Uniqueness

The uniqueness of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide lies in its combination of multiple functional groups, which may confer a unique set of biological activities and chemical reactivity.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S2/c1-19-16-20(2)26-25(17-19)30-28(36-26)31(18-23-9-4-6-14-29-23)27(33)22-10-12-24(13-11-22)37(34,35)32-15-7-5-8-21(32)3/h4,6,9-14,16-17,21H,5,7-8,15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXARNAASVTKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC(=CC(=C5S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 2
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 3
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 4
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 5
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 6
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide

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